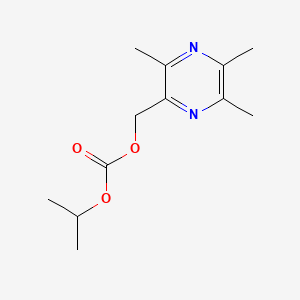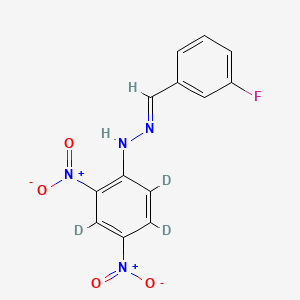
Anticancer agent 57
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 57 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a subject of extensive research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 57 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a heterocyclic ring, followed by the introduction of various functional groups to enhance its anticancer activity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
Anticancer agent 57 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
科学的研究の応用
Anticancer agent 57 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used to investigate cellular processes and pathways involved in cancer progression.
Medicine: this compound is being explored for its therapeutic potential in treating various types of cancer, including breast, lung, and colon cancer.
Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs and diagnostic agents.
作用機序
The mechanism of action of Anticancer agent 57 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. The compound binds to key proteins and enzymes, inhibiting their activity and triggering apoptosis (programmed cell death) in cancer cells. This process is mediated through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
類似化合物との比較
Anticancer agent 57 is unique compared to other similar compounds due to its high potency and selectivity towards cancer cells. Similar compounds include:
Imidazole-based anticancer agents: Known for their ability to interact with various biomolecules and inhibit cancer cell growth.
Benzimidazole derivatives: These compounds share structural similarities with this compound and exhibit potent anticancer activity.
Thienopyrimidine derivatives: These compounds are also known for their anticancer properties and are used in similar research applications.
特性
分子式 |
C20H21Cl2NO2 |
|---|---|
分子量 |
378.3 g/mol |
IUPAC名 |
(E)-3-[4-[bis(2-chloroethyl)amino]phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H21Cl2NO2/c1-25-19-4-2-3-17(15-19)20(24)10-7-16-5-8-18(9-6-16)23(13-11-21)14-12-22/h2-10,15H,11-14H2,1H3/b10-7+ |
InChIキー |
FDGNRFLWAKBGSV-JXMROGBWSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N(CCCl)CCCl |
正規SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



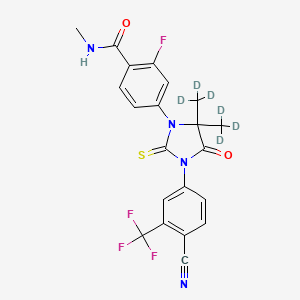
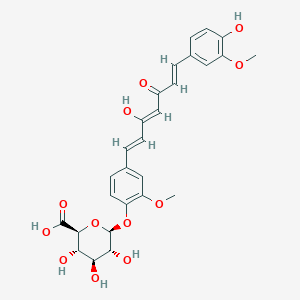
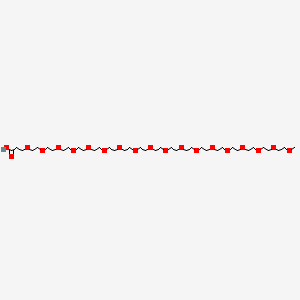
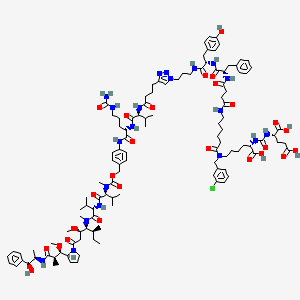
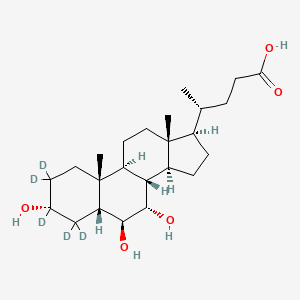
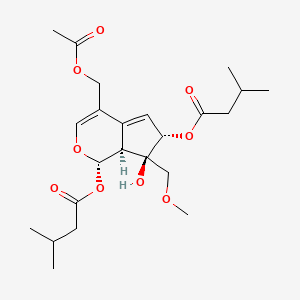
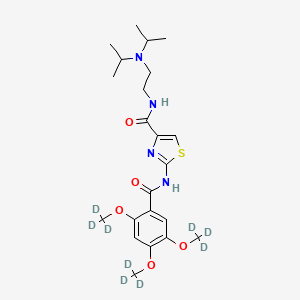
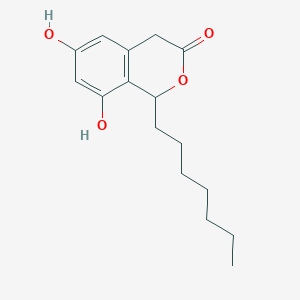
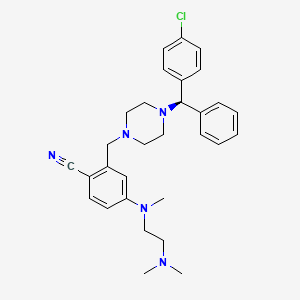
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
